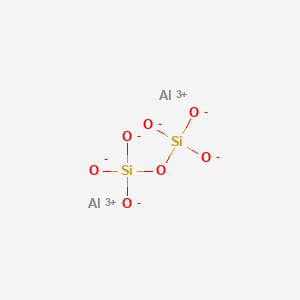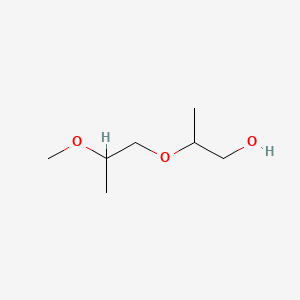
Diphenylphosphinoferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylphosphinoferrocene, commonly abbreviated as dppf, is an organophosphorus compound . It is widely used as a ligand in homogeneous catalysis . It contains a ferrocene moiety in its backbone and is related to other bridged diphosphines .
Synthesis Analysis
Dppf is commercially available and can be prepared by treating dilithioferrocene with chlorodiphenylphosphine . The dilithiation of ferrocene is easily achieved with n-butyllithium in the presence of TMEDA . Many related ligands can be made in this way .Molecular Structure Analysis
The molecular weight of Diphenylphosphinoferrocene is 554.379 . The IUPAC Standard InChI is InChI=1S/2C17H14P.Fe/c21-3-9-15 (10-4-1)18 (17-13-7-8-14-17)16-11-5-2-6-12-16;/h21-14H; .Chemical Reactions Analysis
Dppf readily forms metal complexes . The palladium derivative, (dppf)PdCl2, which is popular for palladium-catalyzed coupling reactions, is prepared by treating dppf with the acetonitrile or benzonitrile adducts of palladium dichloride .Physical And Chemical Properties Analysis
Diphenylphosphinoferrocene has a chemical formula of C34H28FeP2 . Its melting point ranges from 181 to 183 °C .Mechanism of Action
Safety and Hazards
Future Directions
Dppf is increasingly being used in the synthesis and matrix of 21st century materials . It imparts fine control to catalytic C–C and C–X coupling reactions used to manufacture a range of functional macromolecules . It may also contribute desirable mechanical or electronic functionality as a bridging or chelating component in a coordination array, metallocycle, or larger supramolecular assembly .
properties
CAS RN |
12098-17-8 |
|---|---|
Product Name |
Diphenylphosphinoferrocene |
Molecular Formula |
C9H7FOS |
Molecular Weight |
0 |
synonyms |
Diphenylphosphinoferrocene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





